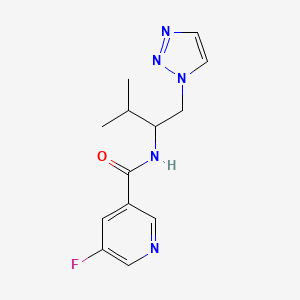
5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a useful research compound. Its molecular formula is C13H16FN5O and its molecular weight is 277.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a nicotinamide backbone with a fluoro substituent and a triazole moiety, which are known to influence its pharmacological properties. The presence of the triazole ring is particularly noteworthy as it is often associated with enhanced biological activity in various therapeutic areas.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may function as an inhibitor of certain kinases or enzymes involved in cancer cell proliferation and survival.
Biological Activity Overview
Recent studies have highlighted several aspects of the compound's biological activity:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human fibrosarcoma HT-1080 cells, demonstrating an IC50 value in the low micromolar range .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-1080 | 5.4 | Induces apoptosis |
| MV4-11 | 0.072 | Inhibits FLT3 kinase activity |
| A549 | 0.28 | Inhibits cell growth |
Case Studies
Case Study 1: Inhibition of FLT3 Kinase
A study investigated the compound's ability to inhibit FLT3 kinase in MV4-11 cells, which harbor a FLT3/ITD mutation. The compound displayed potent inhibition with an IC50 of 0.072 µM, leading to cell cycle arrest at the G0/G1 phase. This suggests that targeting FLT3 could be a viable strategy for treating certain leukemias .
Case Study 2: Apoptosis Induction
In another study focusing on HT-1080 cells, the compound was found to trigger apoptosis through mitochondrial pathways. The presence of electron-withdrawing groups at specific positions on the molecule enhanced its anticancer activity, underscoring the importance of structural modifications in drug design .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
Key Findings:
- Fluorine Substitution: The introduction of fluorine enhances lipophilicity and membrane permeability.
- Triazole Moiety: The triazole ring plays a crucial role in binding affinity to target proteins.
Properties
IUPAC Name |
5-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-9(2)12(8-19-4-3-16-18-19)17-13(20)10-5-11(14)7-15-6-10/h3-7,9,12H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUWNQPMYRRAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














